molecular formula C8H15N B13103096 6-Methyl-1-azabicyclo[3.2.1]octane CAS No. 90203-78-4

6-Methyl-1-azabicyclo[3.2.1]octane

Cat. No.: B13103096
CAS No.: 90203-78-4
M. Wt: 125.21 g/mol
InChI Key: NYUOFZLQAXKQIC-UHFFFAOYSA-N
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Description

6-Methyl-1-azabicyclo[3.2.1]octane (CAS 90203-78-4, molecular formula C₈H₁₅N) is a nitrogen-containing bicyclic compound characterized by a bridged octane scaffold with a methyl substituent at the 6-position and a nitrogen atom at the 1-position. This structure is part of the broader class of azabicycloalkanes, which are of significant interest in medicinal chemistry due to their pharmacological profiles. Notably, derivatives of this scaffold have demonstrated analgesic and narcotic antagonist activities, as seen in studies on 1-phenyl-6-azabicyclo[3.2.1]octanes . The compound’s bicyclic framework mimics natural alkaloids like aphanorphine, isolated from blue-green algae, and shares structural similarities with synthetic muscarinic antagonists .

Properties

CAS No.

90203-78-4

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

6-methyl-1-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H15N/c1-7-5-9-4-2-3-8(7)6-9/h7-8H,2-6H2,1H3

InChI Key

NYUOFZLQAXKQIC-UHFFFAOYSA-N

Canonical SMILES

CC1CN2CCCC1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-azabicyclo[3.2.1]octane typically involves starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one. This compound undergoes a three-step process to yield racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones . The lactone ring is opened with amines to form amides, which are then reduced with lithium aluminium hydride to produce amino alcohols .

Industrial Production Methods

While specific industrial production methods for 6-Methyl-1-azabicyclo[3.2.1]octane are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses lithium aluminium hydride or sodium borohydride.

    Substitution: Can involve nucleophilic or electrophilic reagents depending on the desired product.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminium hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of 6-Methyl-1-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Pharmacological Activities

The pharmacological and synthetic relevance of azabicyclo[3.2.1]octane derivatives depends on the position of the nitrogen atom, substituents, and stereochemistry. Below is a comparative analysis with key analogs:

8-Methyl-8-azabicyclo[3.2.1]octane (Tropane)
  • Structure : Nitrogen at the 8-position with an 8-methyl group (CAS 90203-79-5, C₈H₁₅N) .
  • Pharmacology : The parent structure of tropane alkaloids (e.g., atropine, scopolamine), which are anticholinergics. Unlike 6-methyl-1-aza analogs, tropane derivatives primarily target muscarinic receptors .
  • Synthesis : Traditionally synthesized via classical alkaloid isolation or chemical methods, contrasting with radical-mediated cyclization routes used for 6-azabicyclo systems .
8-Azabicyclo[3.2.1]octane Derivatives (Mu Opioid Antagonists)
  • Structure : Nitrogen at the 8-position with diverse substituents (e.g., aryl groups).
  • Pharmacology : Patented as mu-opioid receptor antagonists (e.g., Theravance’s compounds), showing distinct target selectivity compared to 6-methyl-1-aza analogs, which exhibit mixed agonist-antagonist profiles .
  • Synthesis : Often optimized via high-throughput medicinal chemistry approaches, differing from the enzymatic strategies (ene reductases) used for 6-azabicyclo scaffolds .
3-Oxa-8-azabicyclo[3.2.1]octane
  • Structure : Oxygen at the 3-position and nitrogen at the 8-position.
  • Pharmacology : Found in bridged morpholine derivatives, showing moderate cellular activity (e.g., IC₅₀ = 157–282 nM in kinase inhibition assays). The oxa substitution reduces rigidity compared to all-carbon bicyclic systems, impacting receptor binding .
6,7-Dimethyl-1-phenyl-6-azabicyclo[3.2.1]octane
  • Structure : 1-Phenyl and 6,7-dimethyl substituents on the 6-azabicyclo scaffold.
  • Stereochemistry (e.g., (+)-enantiomers) critically influences efficacy, a feature less pronounced in non-chiral 8-aza analogs .

Biological Activity

6-Methyl-1-azabicyclo[3.2.1]octane, also known as 6-Methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol, is a bicyclic nitrogen-containing compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of 6-Methyl-1-azabicyclo[3.2.1]octane features a bicyclic framework with a nitrogen atom incorporated into the ring system. This unique configuration contributes to its biological activity and interaction with various biological targets.

Synthesis

The synthesis of 6-Methyl-1-azabicyclo[3.2.1]octane can be achieved through several synthetic routes, often involving the modification of precursor compounds to introduce the azabicyclic structure. The synthesis typically includes:

  • Formation of the bicyclic framework.
  • Introduction of the methyl group at the appropriate position.
  • Isolation and purification of the final product.

Antimuscarinic Properties

One of the most notable biological activities of 6-Methyl-1-azabicyclo[3.2.1]octane is its antimuscarinic effect. Research has demonstrated that derivatives of this compound exhibit significant potency in inhibiting muscarinic receptors, which are crucial for various physiological functions.

  • Case Study : Azaprophen, a derivative of 6-Methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol, was found to be 50 times more potent than atropine in inhibiting acetylcholine-induced contractions in guinea pig ileum and over 1000 times more effective in blocking alpha-amylase release from pancreatic acini cells induced by carbachol . This highlights the potential of this class of compounds in treating conditions related to cholinergic overactivity.

Dopamine Transporter Inhibition

Another significant aspect of 6-Methyl-1-azabicyclo[3.2.1]octane is its activity as a dopamine transporter inhibitor, which is relevant in the context of addiction and neuropsychiatric disorders.

  • Research Findings : A series of studies indicated that certain derivatives exhibit high binding affinity for the dopamine transporter, with some compounds showing affinities comparable to cocaine but with enhanced selectivity . For instance, one unsubstituted analogue demonstrated a Ki value of 98 nM, indicating strong potential for development as a therapeutic agent targeting dopamine-related conditions.

Comparative Biological Activities

Compound NameStructure TypeNotable Activities
6-Methyl-1-azabicyclo[3.2.1]octaneBicyclic amineAntimuscarinic properties
AzaprophenBicyclic aminePotent antimuscarinic agent
7-Azabicyclo[2.2.1]heptaneBicyclic amineNeuroactive effects
8-Azabicyclo[3.3.0]octaneBicyclic aminePotential analgesic properties

The mechanism by which 6-Methyl-1-azabicyclo[3.2.1]octane exerts its biological effects involves interaction with specific neurotransmitter receptors and transporters:

  • Antimuscarinic Action : The compound competes with acetylcholine for binding sites on muscarinic receptors, effectively inhibiting cholinergic signaling.
  • Dopamine Transporter Interaction : It modulates dopamine levels by inhibiting reuptake through the dopamine transporter, thereby enhancing dopaminergic signaling in certain contexts.

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